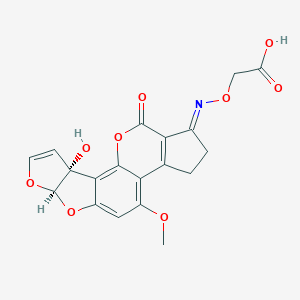
Afmocm
Description
Afmocm (systematic IUPAC name withheld due to lack of specific data in provided evidence) is a compound of interest in medicinal chemistry and materials science. While direct references to this compound are absent in the provided evidence, general methodologies for characterizing such compounds can be inferred. Key properties typically include:
- Structural Features: Molecular formula, stereochemistry, and functional groups, often determined via NMR, IR, and X-ray crystallography .
- Physicochemical Data: Melting point, solubility, and spectral profiles, as cataloged in resources like The Merck Index and Tables of Spectral Data for Structure Determination of Organic Compounds .
- Applications: Potential uses in drug discovery or industrial processes, inferred from databases like KLSD (kinase-focused) or toxicity studies .
Properties
CAS No. |
127862-46-8 |
|---|---|
Molecular Formula |
C19H15NO9 |
Molecular Weight |
401.3 g/mol |
IUPAC Name |
2-[(E)-[(3R,7R)-3-hydroxy-11-methoxy-18-oxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaen-16-ylidene]amino]oxyacetic acid |
InChI |
InChI=1S/C19H15NO9/c1-25-10-6-11-15(19(24)4-5-26-18(19)28-11)16-14(10)8-2-3-9(13(8)17(23)29-16)20-27-7-12(21)22/h4-6,18,24H,2-3,7H2,1H3,(H,21,22)/b20-9+/t18-,19-/m1/s1 |
InChI Key |
KDQXYCUSOMGQMS-CXHUKFPDSA-N |
SMILES |
COC1=C2C3=C(C(=NOCC(=O)O)CC3)C(=O)OC2=C4C(=C1)OC5C4(C=CO5)O |
Isomeric SMILES |
COC1=C2C3=C(/C(=N/OCC(=O)O)/CC3)C(=O)OC2=C4C(=C1)O[C@@H]5[C@]4(C=CO5)O |
Canonical SMILES |
COC1=C2C3=C(C(=NOCC(=O)O)CC3)C(=O)OC2=C4C(=C1)OC5C4(C=CO5)O |
Synonyms |
aflatoxin M1-(O-carboxymethyl)oxime AFMOCM |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of this compound and Analogs
Physicochemical Properties
Data from authoritative compendia and experimental studies enable direct comparisons:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


